molecular formula C18H20N2O3 B5649675 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide

3-ethoxy-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B5649675
M. Wt: 312.4 g/mol
InChI Key: WHBJPJQPKGURSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide, involves various chemical reactions, such as condensation, esterification, and amidation. For instance, N-(3-hydroxyphenyl) benzamide was synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium, a process that can be adapted for the synthesis of similar compounds (Abbasi et al., 2014). Furthermore, the practical synthesis of related benzamide derivatives highlights the diverse methodologies available for creating these compounds, involving steps like Suzuki−Miyaura reactions and Claisen type reactions (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical for understanding their chemical behavior and potential applications. X-ray diffraction analysis and density functional theory (DFT) calculations have been used to analyze the molecular geometry, vibrational frequencies, and electronic properties of similar compounds. For example, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide revealed detailed insights into its crystalline structure and electronic properties through X-ray diffraction and DFT calculations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that influence their chemical and physical properties. These reactions include acylation, cyclization, and the formation of hydrogen bonds. A study on the rhodium-catalyzed oxidative acylation of secondary benzamides highlighted the synthesis of 3-hydroxyisoindolin-1-one derivatives through sp(2) C-H bond activation followed by intramolecular cyclization (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Studies on related compounds have demonstrated how modifications in the molecular structure can affect these properties. For example, the synthesis of aromatic polyamides with pendant groups has shown that these modifications can significantly impact solubility and film-forming abilities, which are important for various applications (Kang et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, stability, and antioxidant properties, are crucial for their potential applications. The antioxidant properties of similar compounds have been evaluated using theoretical calculations and experimental tests, providing insights into their reactivity and potential use in various fields (Demir et al., 2015).

properties

IUPAC Name

3-ethoxy-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-6-9-15(12-14)20-18(22)13-7-5-10-16(11-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBJPJQPKGURSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-[3-(propanoylamino)phenyl]benzamide

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